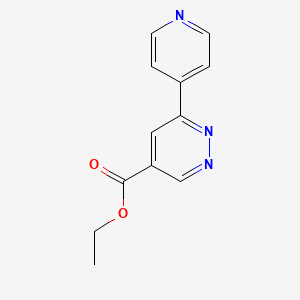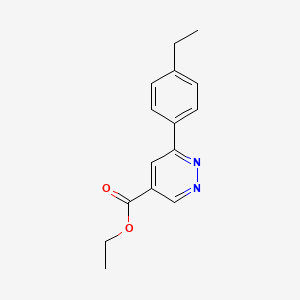
Ethyl-6-(pyridin-4-yl)pyridazin-4-carboxylat
Übersicht
Beschreibung
Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate is a chemical compound belonging to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds, similar to pyridines and pyrimidines, and are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyridine derivatives and carboxylic acid derivatives.
Condensation Reaction: The pyridine derivative is subjected to a condensation reaction with a carboxylic acid derivative under controlled conditions.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful monitoring of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyridazine-4-carboxylic acid derivatives.
Reduction Products: Pyridazine-4-amine derivatives.
Substitution Products: Derivatives with different functional groups such as halides, alkyl, or aryl groups.
Wirkmechanismus
The mechanism by which Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate is compared with other similar compounds to highlight its uniqueness:
Pyridine Derivatives: Similar compounds include pyridine and its derivatives, which also exhibit biological activities but differ in their chemical structure and reactivity.
Pyrimidine Derivatives: Compounds such as thymine and cytosine are structurally related but have different biological functions.
Indole Derivatives: These compounds share some structural similarities but have distinct chemical properties and applications.
Eigenschaften
IUPAC Name |
ethyl 6-pyridin-4-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-11(15-14-8-10)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHFEGABYPJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)





![(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493184.png)


![(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493193.png)
![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)
